molecular formula C8H11BINO5 B1443591 (3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid CAS No. 2096338-48-4

(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid

Cat. No. B1443591
M. Wt: 338.89 g/mol
InChI Key: BFQZACDFJGFCDG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The empirical formula of “(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid” is C8H11BINO5 and it has a molecular weight of 338.89 .


Physical And Chemical Properties Analysis

“(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid” is a solid compound . Its empirical formula is C8H10INO3 and it has a molecular weight of 295.07 .

Scientific Research Applications

Catalysis

  • Boronic acids, including derivatives like (3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid, have been used in catalyzing highly enantioselective chemical reactions. For instance, in the aza-Michael addition of hydroxamic acid to quinone imine ketals, boronic acids act as effective chiral catalysts (Hashimoto, Gálvez, & Maruoka, 2015).

Fluorescence Sensing

  • Novel boronic acid derivatives, including (3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid, have been synthesized for use as fluorescent probes. These probes are highly selective and sensitive for ions like Fe3+ and F- under physiological conditions, and have applications in living cell imaging (Selvaraj et al., 2019).

Chemosensors

  • Boronic acid compounds are integral in developing sensors for various biological substances. They have been used in the detection of carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, highlighting their versatility in sensing applications (Huang et al., 2012).

Cross-Coupling Reactions

  • These acids are key reagents in Suzuki–Miyaura cross-coupling reactions. They facilitate the formation of complex organic compounds, often serving as intermediates in the synthesis of biologically active compounds (Lamblin et al., 2012).

Biological Labeling and Therapeutics

  • Boronic acids, including (3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid, are used in biological labeling, protein manipulation, and the development of therapeutic agents. Their interaction with diols allows for diverse applications in biology and medicine (Lacina, Skládal, & James, 2014).

Biomedical Applications

  • Boronic acid compounds have been employed in the development of potent enzyme inhibitors, agents for cancer therapy, and as mimics that recognize biologically important saccharides, showcasing their potential in pharmaceutical applications (Yang, Gao, & Wang, 2003).

Safety And Hazards

“(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid” is classified as Acute Tox. 4 Oral - Eye Irrit. 2, indicating that it is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

(3-iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BINO5/c1-14-6-4(9(12)13)5(10)7(15-2)11-8(6)16-3/h12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQZACDFJGFCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC(=C1I)OC)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BINO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Iodo-2,5,6-trimethoxypyridin-4-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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